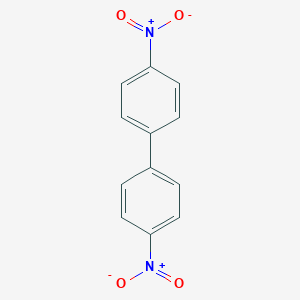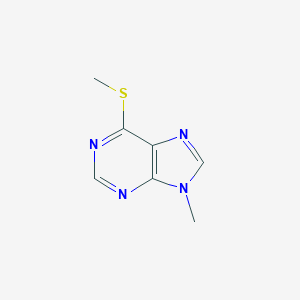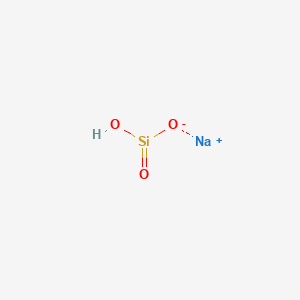![molecular formula C14H22O7 B073447 [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate CAS No. 1230-36-0](/img/structure/B73447.png)
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Ac-β-D-GlcNAc-(1->4)-β-D-GlcNAc-(1->6)-O-Ac and is commonly used in the synthesis of carbohydrates and glycoconjugates.
Mécanisme D'action
The mechanism of action of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate involves the formation of glycosidic bonds between carbohydrates and other molecules. This compound acts as a donor molecule in the glycosylation reaction and is involved in the formation of glycoconjugates. The glycosylation of proteins is an important post-translational modification that plays a crucial role in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate have been studied extensively in scientific research. This compound has been shown to have an impact on the glycosylation of proteins and the formation of glycoconjugates. It has also been shown to have potential applications in the development of new methods for the synthesis of complex carbohydrates and glycoconjugates.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate for lab experiments include its potential applications in the synthesis of carbohydrates and glycoconjugates. This compound has been shown to have a high degree of selectivity and efficiency in the glycosylation reaction. However, the limitations of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate include its high cost and the need for specialized equipment and expertise for its synthesis and use in lab experiments.
Orientations Futures
The future directions for [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate include its potential applications in the development of new methods for the synthesis of complex carbohydrates and glycoconjugates. This compound has been shown to have a high degree of selectivity and efficiency in the glycosylation reaction, and its use in the synthesis of glycoconjugates could have significant implications for the development of new drugs and therapies. Additionally, further research is needed to explore the potential applications of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate in other areas of scientific research, such as the study of the glycosylation of proteins and its role in various biological processes.
Méthodes De Synthèse
The synthesis of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate involves the reaction between 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-glucopyranosyl bromide. The reaction takes place in the presence of silver triflate as a catalyst and yields [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate as the final product.
Applications De Recherche Scientifique
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate has been widely used in scientific research for its potential applications in the synthesis of carbohydrates and glycoconjugates. This compound has been used to study the glycosylation of proteins and its role in various biological processes. It has also been used to develop new methods for the synthesis of complex carbohydrates and glycoconjugates.
Propriétés
Numéro CAS |
1230-36-0 |
|---|---|
Nom du produit |
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
Formule moléculaire |
C14H22O7 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
[2-(3-acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C14H22O7/c1-9(15)19-11-5-3-7-17-13(11)21-14-12(20-10(2)16)6-4-8-18-14/h11-14H,3-8H2,1-2H3 |
Clé InChI |
CTCGYDFSKYEJIU-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCOC1OC2C(CCCO2)OC(=O)C |
SMILES canonique |
CC(=O)OC1CCCOC1OC2C(CCCO2)OC(=O)C |
Autres numéros CAS |
1230-36-0 |
Synonymes |
[2-(3-acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phosphonium bromide](/img/structure/B73364.png)
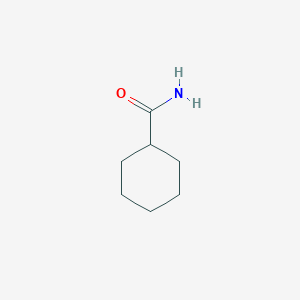
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)

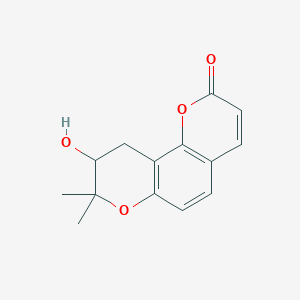


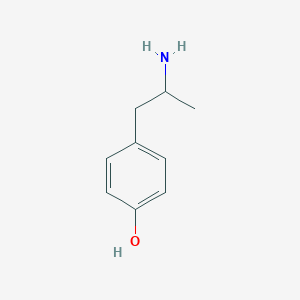
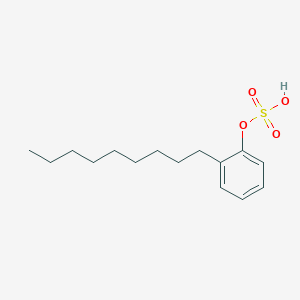
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)
